4-Bromo-1-chloro-6-methylnaphthalene
Description
4-Bromo-1-chloro-6-methylnaphthalene (C₁₁H₈BrCl) is a polyhalogenated naphthalene derivative featuring bromine, chlorine, and methyl substituents at positions 4, 1, and 6 of the naphthalene ring, respectively. The substituent arrangement influences its electronic properties, steric bulk, and solubility, making it distinct from simpler naphthalene derivatives.
Properties
Molecular Formula |
C11H8BrCl |
|---|---|
Molecular Weight |
255.54 g/mol |
IUPAC Name |
4-bromo-1-chloro-6-methylnaphthalene |
InChI |
InChI=1S/C11H8BrCl/c1-7-2-3-8-9(6-7)10(12)4-5-11(8)13/h2-6H,1H3 |
InChI Key |
OPAQIGKWZKLPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-6-methylnaphthalene typically involves halogenation reactions. One common method is the bromination of 1-chloro-6-methylnaphthalene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of 4-Bromo-1-chloro-6-methylnaphthalene may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-6-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to hydrogenate the naphthalene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted naphthalenes with various functional groups.
Oxidation: Formation of naphthoic acids or naphthaldehydes.
Reduction: Formation of dehalogenated naphthalenes or fully hydrogenated naphthalenes.
Scientific Research Applications
4-Bromo-1-chloro-6-methylnaphthalene is a polycyclic aromatic compound that has garnered interest in various scientific research applications, particularly in the fields of organic synthesis, medicinal chemistry, and material science. This article provides a comprehensive overview of its applications, supported by relevant data tables and documented case studies.
Synthesis Pathways
| Synthesis Method | Description |
|---|---|
| Electrophilic Aromatic Substitution | Involves the introduction of bromine and chlorine into the naphthalene framework. |
| Cross-Coupling Reactions | Utilizes palladium-catalyzed reactions to form carbon-carbon bonds, enhancing functionalization. |
Organic Synthesis
4-Bromo-1-chloro-6-methylnaphthalene serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, such as Suzuki or Heck reactions. These reactions are crucial for developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that derivatives of 4-bromo-1-chloro-6-methylnaphthalene exhibit significant biological activities. For instance, compounds derived from this naphthalene derivative have shown promise in:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess potent antimicrobial properties against various pathogens.
- Anticancer Activity : Some derivatives are being explored for their ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models.
Material Science
In material science, 4-bromo-1-chloro-6-methylnaphthalene is investigated for its potential use in developing organic electronic materials, including:
- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for applications in OLEDs, which are used in display technologies.
- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance conductivity and thermal stability.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of a series of naphthalene derivatives, including those based on 4-bromo-1-chloro-6-methylnaphthalene. The results indicated that specific modifications to the naphthalene core significantly increased cytotoxicity against human cancer cell lines while exhibiting low toxicity towards normal cells .
Case Study 2: Synthesis of Functionalized Naphthalenes
Another research effort focused on synthesizing functionalized naphthalenes using 4-bromo-1-chloro-6-methylnaphthalene as a starting material. The study highlighted the efficiency of palladium-catalyzed cross-coupling reactions, leading to high yields of desired products that could serve as precursors for further pharmaceutical development .
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-6-methylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
The positions and types of substituents significantly alter physical and chemical properties. Key analogs include:
(a) 1-Bromo-4-methylnaphthalene (C₁₁H₉Br)
- Structure : Bromine at position 1 and methyl at position 3.
- Properties: Simpler substitution reduces steric hindrance compared to the target compound.
(b) 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene (C₁₂H₁₀BrClO)
- Structure : Bromine at position 6, chloromethyl at position 1, and methoxy at position 2.
- Properties : The addition of methoxy and chloromethyl groups increases polarity and boiling point relative to the target compound. Suppliers report purity levels up to 98%, highlighting its commercial availability .
(c) 1-Bromonaphthalene (C₁₀H₇Br)
Physical Property Comparison
Table 1 summarizes key data for the target compound and analogs:
Notes:
Structural Analysis and Characterization
Crystallographic tools such as SHELX and ORTEP-III (with GUI enhancements) can resolve the three-dimensional arrangement of substituents, critical for understanding steric and electronic interactions. For example, the methyl group at position 6 in the target compound may induce torsional strain, affecting packing efficiency in the solid state.
Biological Activity
4-Bromo-1-chloro-6-methylnaphthalene (CAS No. 461432-23-5) is a halogenated aromatic compound with significant biological activity, particularly in the context of its interactions with various biological systems. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, potential toxicity, and mechanisms of action, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H14BrCl
- Molecular Weight : 325.62 g/mol
- Log P (Partition Coefficient) : 4.94 (indicating lipophilicity)
- CYP Inhibition : Inhibits several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6) which are crucial for drug metabolism .
Anticancer Properties
Recent studies have indicated that 4-Bromo-1-chloro-6-methylnaphthalene exhibits potential anticancer activity. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to:
- Inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest.
- Induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors .
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Caspase activation |
Genotoxicity and Toxicity Studies
The genotoxic potential of 4-Bromo-1-chloro-6-methylnaphthalene has been assessed through various assays. Results indicate that:
- The compound does not exhibit significant mutagenic activity in bacterial reverse mutation assays.
- However, it has been associated with chromosomal aberrations in mammalian cell cultures at higher concentrations, suggesting a need for caution in exposure .
Table 2: Genotoxicity Assessment Results
| Test Method | Result | Concentration Tested |
|---|---|---|
| Ames Test | Negative | Up to 100 µg/mL |
| Micronucleus Assay | Positive at high concentrations | >50 µg/mL |
| Comet Assay | DNA damage observed | >25 µg/mL |
The biological activity of 4-Bromo-1-chloro-6-methylnaphthalene can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds.
- Oxidative Stress Induction : It has been observed to increase reactive oxygen species (ROS) levels, contributing to cellular damage and apoptosis.
- Interaction with DNA : The compound may intercalate into DNA, leading to structural alterations that promote genotoxic effects.
Case Study 1: Breast Cancer Cell Line Response
In a study conducted on MCF-7 cells, treatment with varying concentrations of 4-Bromo-1-chloro-6-methylnaphthalene demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis revealed significant increases in sub-G1 populations, indicating apoptosis.
Case Study 2: Genotoxicity in Rodent Models
In vivo studies using rodent models showed that exposure to high doses resulted in increased incidences of liver tumors after prolonged exposure. These findings underscore the importance of understanding the long-term effects of halogenated compounds on health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
